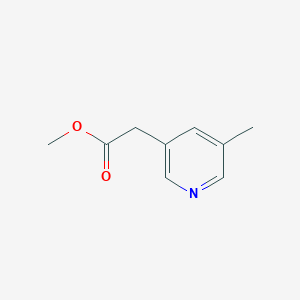

Methyl 2-(5-methylpyridin-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-methylpyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEZFLOUMBNDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256804-64-4 | |

| Record name | 3-Pyridineacetic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Pyridine Scaffolds

Methyl 2-(5-methylpyridin-3-yl)acetate, a distinct pyridine derivative, represents a class of heterocyclic compounds of significant interest in contemporary medicinal chemistry and drug discovery. The pyridine ring, a bioisostere of a phenyl group, imparts unique electronic properties, aqueous solubility, and hydrogen bonding capabilities to a molecule. The specific substitution pattern of an acetate moiety at the 3-position and a methyl group at the 5-position creates a molecule with a defined three-dimensional structure and reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.

The strategic placement of functional groups on the pyridine scaffold is a cornerstone of rational drug design. The methyl group, for instance, can modulate the pharmacokinetic properties of a lead compound by influencing its metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Method |

| CAS Number | 1256804-64-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | Calculated |

| Molecular Weight | 165.19 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | [2] |

| Boiling Point | Not experimentally determined. Estimated to be similar to related pyridine acetates. | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). | [2] |

| IUPAC Name | This compound | IUPAC Nomenclature |

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically achieved through the esterification of its corresponding carboxylic acid, 2-(5-methylpyridin-3-yl)acetic acid. This precursor acid is commercially available, providing a straightforward entry point for the synthesis of the target ester.

Proposed Synthetic Pathway: Fischer Esterification

The most direct and widely employed method for this transformation is the Fischer esterification, which involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Caption: Proposed synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol (Predicted)

This protocol is based on established procedures for the esterification of pyridine carboxylic acids.[3][4]

-

Reaction Setup: To a solution of 2-(5-methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, a byproduct of the reaction.

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Neutralization and Extraction: The neutralization step is essential to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction isolates the desired ester from the aqueous phase.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | 8.3 - 8.5 | s | 1H | Pyridine Ring |

| H-4 | 7.5 - 7.7 | s | 1H | Pyridine Ring |

| H-6 | 8.2 - 8.4 | s | 1H | Pyridine Ring |

| -CH₂- | 3.6 - 3.8 | s | 2H | Methylene |

| -OCH₃ | 3.7 - 3.9 | s | 3H | Methyl Ester |

| -CH₃ | 2.3 - 2.5 | s | 3H | Pyridine Methyl |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| C=O | 170 - 173 | Ester Carbonyl | ||

| C-2 | 148 - 151 | Pyridine Ring | ||

| C-3 | 133 - 136 | Pyridine Ring | ||

| C-4 | 137 - 140 | Pyridine Ring | ||

| C-5 | 132 - 135 | Pyridine Ring | ||

| C-6 | 147 - 150 | Pyridine Ring | ||

| -CH₂- | 40 - 43 | Methylene | ||

| -OCH₃ | 51 - 54 | Methyl Ester | ||

| -CH₃ | 17 - 20 | Pyridine Methyl |

Interpretation Rationale:

-

¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The methylene protons adjacent to the ester and the aromatic ring will likely be a singlet around δ 3.6-3.8 ppm. The methyl ester protons will also be a singlet in a similar region, while the methyl group on the pyridine ring will be the most upfield singlet.

-

¹³C NMR: The carbonyl carbon of the ester will have the largest chemical shift (δ 170-173 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 132-151 ppm). The methylene and methyl carbons will appear in the upfield region of the spectrum.

Reactivity and Synthetic Applications

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.

Caption: Key chemical transformations of this compound.

-

Hydrolysis: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-methylpyridin-3-yl)acetic acid.[5]

-

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amides. This is a common transformation in the synthesis of bioactive molecules.

-

Reduction: The ester can be reduced to the primary alcohol, 2-(5-methylpyridin-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.

The primary utility of this compound lies in its role as a precursor in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its structural features are found in compounds targeting a range of biological systems. For instance, related pyridine acetic acid derivatives are key intermediates in the synthesis of nicotinic receptor agonists and antagonists, which are investigated for the treatment of neurological disorders.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on the known hazards of similar compounds, such as other pyridine derivatives and methyl esters, is recommended.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern on the pyridine ring provides a versatile scaffold for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for characterization, and key reactivity patterns. By understanding these fundamental aspects, researchers can effectively leverage this compound in the design and synthesis of novel molecules with potential therapeutic applications.

References

-

Chemsigma. This compound [1256804-64-4]. [Link]

-

MySkinRecipes. 2-(5-Methylpyridin-2-yl)acetic acid. [Link]

- Google Patents.

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

Sources

- 1. Buy methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate (EVT-1746477) | 1183663-73-1 [evitachem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. 2-(5-methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 [sigmaaldrich.com]

- 6. 2-(5-Methylpyridin-2-yl)acetic acid [myskinrecipes.com]

"Methyl 2-(5-methylpyridin-3-yl)acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a heterocyclic compound of interest to researchers in medicinal and agricultural chemistry. The proposed synthesis commences with the readily available starting material, 3,5-lutidine, and proceeds through a three-step sequence involving selective oxidation, Arndt-Eistert homologation, and Fischer esterification. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters governing each transformation. The causality behind experimental choices is elucidated to provide a robust framework for laboratory application by researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structural motif, featuring a methyl group and a methyl acetate substituent on the pyridine ring, offers multiple points for further functionalization, making it a valuable building block in discovery chemistry. This guide details a logical and efficient synthetic route to this target molecule, designed to be both reproducible and scalable.

The core strategy involves a linear synthesis beginning with 3,5-lutidine. The key transformations include the selective oxidation of one of the methyl groups to a carboxylic acid, a one-carbon chain extension of this acid via the Arndt-Eistert reaction, and a final esterification to yield the desired product.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following three-stage sequence:

Caption: Overall synthetic workflow from 3,5-Lutidine.

Step-by-Step Synthesis Protocols

Step 1: Selective Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

The initial step involves the selective oxidation of one of the two methyl groups of 3,5-lutidine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for converting alkyl side chains on aromatic rings to carboxylic acids.[1][2] The reaction is performed in an aqueous medium. While KMnO₄ can potentially oxidize both methyl groups, controlling the stoichiometry and reaction conditions allows for the preferential formation of the mono-acid.

Protocol:

-

To a solution of potassium permanganate in water, add 3,5-lutidine.[2]

-

The reaction mixture is stirred, typically with gentle heating (e.g., 45°C), for an extended period (e.g., overnight) to ensure complete conversion.[2]

-

Upon completion, the reaction mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration, for instance, through a pad of Celite.[2]

-

The filtrate is concentrated, and the pH is adjusted with a strong acid (e.g., 2N HCl) to precipitate the 5-methylnicotinic acid.[2]

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Causality and Trustworthiness: The use of a strong oxidant like KMnO₄ is a standard and reliable method for benzylic oxidation. The workup procedure is designed to effectively separate the product from the inorganic byproduct (MnO₂) and unreacted starting material. The pH adjustment is critical for the precipitation of the carboxylic acid, which is soluble in its salt form at higher pH.

Step 2: Arndt-Eistert Homologation of 5-Methylnicotinic Acid

The Arndt-Eistert reaction is a classic and highly effective method for the one-carbon homologation of carboxylic acids.[3][4][5] This multi-step, single-pot or sequential process converts a carboxylic acid into its next higher homolog. The reaction proceeds through an α-diazoketone intermediate, which undergoes a Wolff rearrangement to form a ketene. This ketene is then trapped by a nucleophile (water, in this case) to yield the homologous carboxylic acid.[6]

Protocol:

-

Acid Chloride Formation: 5-Methylnicotinic acid is converted to its corresponding acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

α-Diazoketone Synthesis: The crude or purified acid chloride is then reacted with a solution of diazomethane (CH₂N₂) at low temperature (e.g., 0°C).[6] It is crucial to use at least two equivalents of diazomethane, as one equivalent is consumed in neutralizing the HCl byproduct generated in this step.[5]

-

Wolff Rearrangement: The resulting α-diazoketone is then subjected to Wolff rearrangement. This is typically catalyzed by a silver salt, such as silver(I) oxide (Ag₂O) or silver benzoate, in the presence of water.[6][7] The reaction is often heated to facilitate the rearrangement and formation of the ketene, which is immediately trapped by water to form 2-(5-methylpyridin-3-yl)acetic acid.

Expertise and Safety: The Arndt-Eistert reaction is a powerful tool, but it requires careful handling due to the toxic and potentially explosive nature of diazomethane. It is imperative that this reaction be conducted in a well-ventilated fume hood, using appropriate personal protective equipment and glassware designed for handling diazomethane. Safer alternatives, such as using trimethylsilyldiazomethane, have been developed and can be considered.[6] The sequence of reactions is well-established, and the mechanism ensures the retention of stereochemistry if a chiral center were present adjacent to the carboxyl group.

Caption: Key stages of the Arndt-Eistert homologation.

Step 3: Fischer Esterification to Yield the Final Product

The final step is the conversion of the synthesized 2-(5-methylpyridin-3-yl)acetic acid to its methyl ester. The Fischer esterification is a straightforward and acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol:

-

2-(5-methylpyridin-3-yl)acetic acid is dissolved in an excess of methanol, which serves as both the reagent and the solvent.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added to the solution.

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be purified by column chromatography or distillation under reduced pressure.

Authoritative Grounding: The Fischer esterification is a classic equilibrium-controlled reaction. Using a large excess of the alcohol (methanol) shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Data Summary

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Conditions | Product |

| 1 | 3,5-Lutidine | Potassium permanganate (KMnO₄) | Water | 45°C, overnight | 5-Methylnicotinic Acid |

| 2 | 5-Methylnicotinic Acid | 1. SOCl₂ or (COCl)₂2. Diazomethane (CH₂N₂)3. Silver(I) oxide (Ag₂O) | DCM or THF, Water | 0°C to reflux | 2-(5-Methylpyridin-3-yl)acetic Acid |

| 3 | 2-(5-Methylpyridin-3-yl)acetic Acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄, cat.) | Methanol | Reflux | This compound |

Alternative Synthetic Considerations

While the outlined pathway is robust, other synthetic strategies could be explored:

-

From 3-acetyl-5-methylpyridine: The Willgerodt-Kindler reaction could be employed to convert the acetyl group into a thioamide, which upon hydrolysis, would yield the desired acetic acid derivative.[8][9][10] This route involves reacting the ketone with sulfur and a secondary amine like morpholine.

-

From 5-methyl-3-pyridineacetonitrile: If a reliable synthesis for this nitrile intermediate is established, a straightforward hydrolysis (either acidic or basic) would provide 2-(5-methylpyridin-3-yl)acetic acid.

These alternative routes may offer advantages in terms of reagent safety or scalability and represent avenues for further process development.

Conclusion

This technical guide has detailed a comprehensive and scientifically sound synthetic pathway for the preparation of this compound from 3,5-lutidine. Each step is based on well-established and reliable organic transformations. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds. The successful execution of this synthesis will provide access to a versatile chemical building block for further exploration in drug discovery and development.

References

-

ChemBK. (2024, April 10). 3-Pyridinecarboxaldehyde,5-methyl-(9CI). Retrieved from [Link]

-

Grokipedia. Arndt–Eistert reaction. Retrieved from [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Slideshare. Arndt-eistert homologation. Retrieved from [Link]

-

Merck Index. Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved from [Link]

-

MySkinRecipes. 2-(5-Methylpyridin-2-yl)acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]

-

Wikipedia. Arndt–Eistert reaction. Retrieved from [Link]

-

MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Retrieved from [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. Retrieved from [Link]

- Amaresh, R. R., & Perumal, P. T. (2000). A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent.

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Wikipedia. 3,5-Lutidine. Retrieved from [Link]

-

PrepChem.com. Synthesis of pyridine-3-acetonitrile. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

-

National Institutes of Health. Site-Selective Switching Strategies to Functionalize Polyazines. Retrieved from [Link]

-

Synfacts. para-Selective Functionalization of Pyridines. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.

-

LabAlley. 2-(5-methylpyridin-3-yl)acetic acid, min 97%, 1 gram. Retrieved from [Link]

- Google Patents. EP0929523A1 - Preparation of 3,5-lutidine.

- Google Patents. CN102838531A - Synthesis method of pyridylacetonitrile.

- Google Patents. JP2009280545A - Method for producing pyridine acetonitrile.

- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

ACS Publications. Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. Retrieved from [Link]

Sources

- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 7. Arndt-eistert homologation | PPTX [slideshare.net]

- 8. Willgerodt-Kindler Reaction [drugfuture.com]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate

CAS Number: 1256804-64-4

For: Researchers, scientists, and drug development professionals.

Foreword: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of biologically active molecules. This guide focuses on a specific, yet potentially pivotal, building block: Methyl 2-(5-methylpyridin-3-yl)acetate. While specific literature on this exact compound is sparse, its structural motifs—a 3,5-disubstituted pyridine ring and a methyl acetate side chain—suggest significant potential as an intermediate in the synthesis of complex molecular architectures.

This document serves as a comprehensive technical guide, offering insights into its physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications. By combining established chemical principles with data from structurally related compounds, we aim to provide a robust resource for researchers looking to incorporate this versatile molecule into their synthetic and drug discovery programs.

Core Molecular Attributes

This compound is a disubstituted pyridine derivative. The strategic placement of the methyl and methyl acetate groups at the 3 and 5 positions of the pyridine ring offers a unique template for further functionalization.

| Property | Value | Source |

| CAS Number | 1256804-64-4 | Internal Database |

| Molecular Formula | C₉H₁₁NO₂ | Supplier Data |

| Molecular Weight | 165.19 g/mol | Supplier Data |

| Canonical SMILES | CC1=CC(CC(=O)OC)=CN=C1 | Supplier Data |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |

| Solubility | Predicted: Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) | Inferred |

Strategic Synthesis: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromo-5-methylpyridine

-

Methyl (2-borolan-2-yl)acetate (or a suitable boronic ester equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-methylpyridine (1.0 eq), methyl (2-borolan-2-yl)acetate (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a 4:1 mixture of toluene and ethanol to the flask. Subsequently, add a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Causality of Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.[4]

-

Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic ester and facilitating the transmetalation step without causing unwanted side reactions.

-

Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, promoting efficient reaction at the interface.

-

Degassing: The removal of oxygen is crucial as it can oxidize the palladium(0) catalyst, rendering it inactive.

Predicted Spectroscopic Signature

In the absence of experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound. These predictions are valuable for the characterization and identification of the synthesized compound.

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | H-2 (Pyridine) |

| ~8.25 | s | 1H | H-6 (Pyridine) |

| ~7.40 | s | 1H | H-4 (Pyridine) |

| 3.70 | s | 3H | -OCH₃ (Ester) |

| 3.65 | s | 2H | -CH₂- (Methylene) |

| 2.35 | s | 3H | -CH₃ (Pyridine) |

¹³C NMR (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | C=O (Ester) |

| ~148.0 | C-2 (Pyridine) |

| ~147.5 | C-6 (Pyridine) |

| ~137.0 | C-4 (Pyridine) |

| ~133.0 | C-5 (Pyridine) |

| ~132.5 | C-3 (Pyridine) |

| ~52.5 | -OCH₃ (Ester) |

| ~40.0 | -CH₂- (Methylene) |

| ~18.0 | -CH₃ (Pyridine) |

Note: These are estimated chemical shifts and the actual experimental values may vary.[7][8][9][10]

Infrared (IR) Spectroscopy (Predicted)

-

~2950-3100 cm⁻¹: C-H stretching (aromatic and aliphatic)

-

~1735 cm⁻¹: C=O stretching (ester)

-

~1580-1600 cm⁻¹: C=C and C=N stretching (pyridine ring)

-

~1150-1250 cm⁻¹: C-O stretching (ester)

Mass Spectrometry (Predicted)

-

[M]⁺: Expected at m/z = 165.08 (for C₉H₁₁NO₂)

-

Fragmentation: Likely loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Logical Workflow for Application

Caption: Potential derivatization pathways for this compound.

-

Pharmaceutical Intermediate: Pyridylacetic acid derivatives are key components in a variety of drug candidates.[11][12] The ester functionality of the title compound can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening. The 3,5-disubstitution pattern is also of interest in the development of agents targeting various receptors and enzymes.[13]

-

Agrochemical Synthesis: The pyridine core is a common feature in many modern herbicides and pesticides. This compound could serve as a starting material for the synthesis of novel agrochemicals.

-

Materials Science: Substituted pyridines can be used as ligands for metal complexes or as building blocks for functional organic materials.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical of unknown toxicity. The following precautions are based on the general properties of related pyridine derivatives and esters.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 1256804-64-4, represents a promising yet underexplored building block for organic synthesis. Its 3,5-disubstituted pyridine core and reactive methyl acetate side chain offer multiple avenues for derivatization. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, predicted spectroscopic data for its characterization, and a discussion of its potential applications. As with any novel compound, all experimental work should be conducted with appropriate safety precautions. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the synthetic utility of this intriguing molecule.

References

- Komatsu, M., et al. (1984). Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. The Journal of Organic Chemistry.

- Steel, P. J., & Tunoori, A. R. (2001). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society.

- Chen, Y., et al. (2007). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry.

- BenchChem. (2025).

- Kumar, P., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Bryce, M. R., & Begley, M. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Stenutz, R. NMR chemical shift prediction of pyridines.

- Al-Zaydi, K. M., et al. (2012). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.

- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). Request PDF.

- Gande, M. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.

- Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Roy, P., et al. (n.d.). Organic Syntheses Procedure.

- Thomas, S., et al. (1997).

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PMC - NIH.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry.

- METHYL 2-PYRIDYLACET

- Why Methyl 2-Pyridylacetate is Essential for Chemical Formul

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.

- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.).

- ARTICLE. (n.d.).

- Medicinal Importance and Chemosensing Applications of Pyridine Deriv

- Synthesis of 2-methyl pyridine by acetylene acetonitrile method. (n.d.).

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR chemical shift prediction of pyridines [stenutz.eu]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-(5-methylpyridin-3-yl)acetate is a disubstituted pyridine derivative featuring a methyl group at the 5-position and a methyl acetate group at the 3-position of the pyridine ring. Its structural arrangement makes it a compound of significant interest to researchers in medicinal chemistry and organic synthesis. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals, and the ester functionality provides a versatile handle for further chemical modification. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and safe handling, providing drug development professionals and researchers with the foundational knowledge required to effectively utilize this compound in their work. The 3,5-disubstitution pattern is particularly relevant in the development of novel therapeutics, including agents against drug-resistant tuberculosis, where this scaffold has shown promise.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | |

| CAS Number | 108333-72-4 | - |

| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |

| Boiling Point | Not explicitly reported; related compounds like Methyl 2-pyridylacetate boil at ~103 °C / 0.5 mmHg.[4] | [4] |

| Density | Not explicitly reported; related compounds like Methyl 2-pyridylacetate have a density of ~1.119 g/mL.[4] | [4] |

| Canonical SMILES | COC(=O)CC1=CN=CC(=C1)C | [5] |

| InChIKey | OESQYRFEBGGWSQ-UHFFFAOYSA-N (for the ethyl ester analog) | [5] |

Synthesis Strategies and Methodologies

The primary and most direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-(5-methylpyridin-3-yl)acetic acid.

Principle of Synthesis: Fischer Esterification

The synthesis relies on the Fischer esterification reaction, a cornerstone of organic synthesis. The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6] The causality behind this choice is twofold:

-

Activation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acetic acid derivative. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Driving Equilibrium: Esterification is a reversible process. The reaction is typically conducted under reflux with an excess of the alcohol (methanol) to shift the equilibrium toward the product side, in accordance with Le Châtelier's principle. Concurrently, the removal of water, the reaction byproduct, can also be employed to maximize the yield.

The overall synthetic transformation is depicted below.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

-

2-(5-methylpyridin-3-yl)acetic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of 2-(5-methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Esterification: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). A similar procedure is used for synthesizing other pyridine esters.[7]

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is essential.

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data based on the molecule's structure and data from analogous compounds.[1][8][9]

| Technique | Characteristic Signals |

| ¹H NMR | ~8.3-8.4 ppm (2H, m, Ar-H), ~7.4-7.5 ppm (1H, m, Ar-H), 3.71 ppm (3H, s, -OCH₃), 3.65 ppm (2H, s, -CH₂-), 2.35 ppm (3H, s, Ar-CH₃) |

| ¹³C NMR | ~171 ppm (C=O), ~148-150 ppm (Ar-C), ~137-138 ppm (Ar-C), ~133-134 ppm (Ar-C), ~123-124 ppm (Ar-C), ~52 ppm (-OCH₃), ~40 ppm (-CH₂-), ~18 ppm (Ar-CH₃) |

| IR (cm⁻¹) | ~2950 (C-H stretch), ~1735 (C=O ester stretch), ~1600, ~1480 (C=C/C=N ring stretch), ~1200 (C-O stretch) |

| Mass Spec (EI) | m/z = 165 (M⁺), 106 ([M-COOCH₃]⁺) |

Analytical Workflow

The process from a completed reaction to a fully characterized, pure compound follows a logical sequence.

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, often via a Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) system.[10] The resulting mass spectrum should show the correct molecular ion peak and predictable fragmentation patterns.

-

Infrared Spectroscopy (IR): Place a drop of the neat liquid sample (or a KBr pellet if solid) in an FTIR spectrometer. The resulting spectrum should display the characteristic absorption bands for the ester and pyridine functional groups.[8]

Reactivity and Applications

This compound serves as a valuable intermediate. Its reactivity is dominated by the ester group and the pyridine ring.

-

Ester Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

-

Amide Formation: Reaction with primary or secondary amines can convert the ester into the corresponding amides, a common transformation in drug synthesis.

-

Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo further functionalization, although the existing substituents will direct the position of any subsequent reactions. For instance, pyridine N-oxides can be used to activate the ring for nucleophilic or electrophilic substitutions.[11]

Its primary application is as a precursor for more complex molecules in drug discovery programs. Pyridineacetic acid derivatives are used in the preparation of compounds that act as antagonists for certain cellular receptors.[12]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific data for this exact compound is not available, guidelines can be established from related structures like methyl acetate and pyridine derivatives.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[14][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate. Its straightforward synthesis via Fischer esterification and the presence of a modifiable ester group make it an accessible and versatile tool for chemists. The protocols and data presented in this guide provide a solid technical foundation for researchers to confidently synthesize, characterize, and utilize this compound in the pursuit of novel chemical entities for drug development and beyond.

References

-

Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives (11) and (12). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

4-Pyridineacetic Acid. (n.d.). Pipzine Chemicals. Retrieved January 20, 2026, from [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024, October 3). PubMed Central. Retrieved January 20, 2026, from [Link]

-

3-Pyridylacetic acid ethyl ester. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

-

Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved January 20, 2026, from [Link]

-

Synthesis in the pyridine series. (2011, November 22). UBC Library Open Collections. Retrieved January 20, 2026, from [Link]

-

Methyl acetate. (2025, April 23). Penta chemicals. Retrieved January 20, 2026, from [Link]

-

5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Infrared spectra of [C2,H3,O]+ from methyl acetate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Methyl 2-(5-methylpyridin-2-yl)acetate. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

-

3-pyridineacetic acid. (n.d.). Wikidata. Retrieved January 20, 2026, from [Link]

-

Ethyl 2-(5-methylpyridin-3-yl)acetate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-Pyridineacetic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

- Esterification of pyridine carboxylic acids. (1956). Google Patents.

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022, October 18). PMC - NIH. Retrieved January 20, 2026, from [Link]

- Process method for synthesizing methyl acetate. (n.d.). Google Patents.

-

3-Pyridineacetic acid, methyl ester. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis Technology of 2-Methylpyridine. (n.d.). Journal of South China University of Technology. Retrieved January 20, 2026, from [Link]

-

Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

Sources

- 1. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Methyl 2-(5-methylpyridin-2-yl)acetate | 19946-10-2 [smolecule.com]

- 3. Methyl 2-(5-methylpyridin-2-yl)acetate - Lead Sciences [lead-sciences.com]

- 4. 2-吡啶乙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 2-(5-methylpyridin-3-yl)acetate | C10H13NO2 | CID 59186963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. angenechemical.com [angenechemical.com]

- 16. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Data of Methyl 2-(5-methylpyridin-3-yl)acetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(5-methylpyridin-3-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a disubstituted pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . The structural characterization of this molecule is paramount for confirming its identity, purity, and for understanding its reactivity in various chemical transformations. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidate the molecular structure. This guide will delve into the theoretical underpinnings of each major spectroscopic method and present a detailed, predicted analysis of the corresponding spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For organic molecules, ¹H and ¹³C NMR are the most utilized techniques.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Singlet | 1H | H-2 (Pyridine) | The proton at the 2-position of the pyridine ring is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |

| ~8.2 | Singlet | 1H | H-6 (Pyridine) | The proton at the 6-position is also deshielded due to the electron-withdrawing nature of the nitrogen atom. |

| ~7.4 | Singlet | 1H | H-4 (Pyridine) | The proton at the 4-position of the pyridine ring will be less deshielded compared to the protons at positions 2 and 6. |

| 3.75 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the ester and the pyridine ring, leading to a downfield shift. |

| 3.70 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. |

| 2.35 | Singlet | 3H | -CH₃ (Pyridine) | The methyl protons attached to the pyridine ring will appear in the typical alkyl region. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4 s

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) signal, followed by phase and baseline correction. Integrate the resulting peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~149 | C-2 (Pyridine) | The carbon atom at the 2-position of the pyridine ring, adjacent to the nitrogen, is expected to be deshielded. |

| ~147 | C-6 (Pyridine) | The carbon at the 6-position is also deshielded due to the influence of the nitrogen atom. |

| ~137 | C-5 (Pyridine) | The carbon atom bearing the methyl group. |

| ~135 | C-3 (Pyridine) | The carbon atom to which the acetate group is attached. |

| ~123 | C-4 (Pyridine) | The carbon at the 4-position of the pyridine ring. |

| ~52 | -OCH₃ | The methyl carbon of the ester group is deshielded by the oxygen atom. |

| ~38 | -CH₂- | The methylene carbon. |

| ~18 | -CH₃ (Pyridine) | The methyl carbon attached to the pyridine ring appears in the typical upfield alkyl region. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled with NOE.

-

Number of scans: 512-1024 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply a Fourier transform with an appropriate window function, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic pyridine ring, the ester functional group, and the alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (Aromatic) |

| 2950-2850 | Medium | C-H stretching (Aliphatic -CH₃, -CH₂) |

| ~1740 | Strong | C=O stretching (Ester) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1250-1000 | Strong | C-O stretching (Ester) |

| 900-690 | Medium | C-H out-of-plane bending (Aromatic) |

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: A background spectrum is first collected and then subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

In an EI mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 165 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [M - COOCH₃]⁺ (Loss of the methoxycarbonyl group) |

| 92 | High | [M - CH₂COOCH₃]⁺ (Loss of the methyl acetate side chain) |

| 59 | Moderate | [COOCH₃]⁺ (Methoxycarbonyl fragment) |

Fragmentation Pathway:

The primary fragmentation is expected to involve the cleavage of the bond between the pyridine ring and the acetate side chain, leading to a stable pyridinylmethyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), it will be vaporized and carried by a carrier gas.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is recorded by scanning a range of m/z values, typically from 40 to 400 amu.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is most reliably achieved by combining the information from all spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently characterize this important chemical intermediate. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data in the laboratory.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(5-methylpyridin-3-yl)acetate

Introduction

Methyl 2-(5-methylpyridin-3-yl)acetate is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its development and application. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, offering insights into the experimental design, execution, and data interpretation critical for drug development professionals. This document is structured to empower researchers to establish a robust physicochemical profile of this molecule, adhering to the highest standards of scientific integrity.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2] Understanding the solubility of this compound in various media is the first step in formulation development.

Predicted Physicochemical Properties and Solubility

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Known Value | Rationale/Reference |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| pKa (of conjugate acid) | ~4.5 - 5.5 | Based on the pKa of similar pyridine derivatives.[6] |

| LogP (Octanol/Water) | ~1.0 - 2.0 | Estimated based on the contribution of the pyridine ring, ester, and methyl groups. |

| Aqueous Solubility | pH-dependent | The pyridine nitrogen can be protonated at acidic pH, increasing solubility. |

| Organic Solvent Solubility | Likely soluble in common organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile) | Based on the general solubility of organic esters. |

Experimental Workflow for Solubility Determination

A systematic approach is required to determine the kinetic and thermodynamic solubility of this compound.[7]

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and organic solvents.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Data Reporting: Express the solubility in mg/mL or mol/L for each solvent system.

Part 2: Stability Assessment

Evaluating the stability of a new chemical entity is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[9][10] Stability testing involves subjecting the compound to a variety of environmental factors to understand its degradation profile.[11]

Potential Degradation Pathways

This compound has two primary functional groups susceptible to degradation: the methyl ester and the substituted pyridine ring.

Caption: Potential degradation pathways for this compound.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-(5-methylpyridin-3-yl)acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.[12][13] Studies on methyl nicotinate have shown that the ester gradually hydrolyzes in aqueous solution.[14]

-

Oxidation: The pyridine ring can be oxidized, particularly at the nitrogen atom, to form an N-oxide.[15] The methyl group on the pyridine ring is also a potential site for oxidation to a carboxylic acid.[2][16][17][18]

-

Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of pyridine-containing compounds.[19][20][21][22] The energy from the light can induce cleavage of the pyridine ring or other photochemical reactions.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9][11][23]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4h | Ester hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature for 24h | N-oxidation, methyl group oxidation |

| Thermal | 80 °C for 48h (solid state) | General thermal decomposition |

| Photolytic | ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UVA) | Photodegradation, ring cleavage |

Experimental Workflow for Stability Testing

Caption: Workflow for conducting forced degradation and stability studies.

Detailed Protocol for Stability-Indicating HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradants.

-

Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., around 260 nm for the pyridine ring).

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing the stressed samples to demonstrate that the degradation products are well-resolved from the parent peak and from each other.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and workflows, researchers can generate the critical data necessary to support the advancement of this compound through the drug development pipeline. The predictive data and mechanistic insights provided serve as a valuable starting point for these investigations. A thorough understanding of these fundamental physicochemical properties is indispensable for successful formulation development and for ensuring the safety and efficacy of any potential therapeutic agent.

References

-

Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

-

Shen, B., & Wang, J. (2014). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 98(22), 9495–9502. Retrieved from [Link]

-

López-López, E., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(11), 1431. Retrieved from [Link]

-

Czarnecki, J., & Pielichowski, J. (1993). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Acta Chimica Hungarica - Models in Chemistry, 130(5), 651-657. Retrieved from [Link]

-

Wang, J., et al. (2011). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 32(1), 161-6. Retrieved from [Link]

-

Singh, L., et al. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society, 75, 484-486. Retrieved from [Link]

-

Semantic Scholar. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

-

Singh, L., et al. (1994). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Transactions of the SAEST, 29(4), 136-141. Retrieved from [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. Retrieved from [Link]

-

Green, B., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1243-6. Retrieved from [Link]

-

van der Puyl, V., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1141–1149. Retrieved from [Link]

-

Wang, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9, 17578. Retrieved from [Link]

- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

-

Darwish, H. W., et al. (2014). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Chromatographic Science, 52(8), 819–830. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 12(4), 399–404. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Methyl-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[2-(oxan-2-yl)pyridin-3-yl]acetate. Retrieved from [Link]

-

ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(7), 40-52. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

-

Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40(2), 331-334. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). Retrieved from [Link]

-

Brooke, D., & Guttman, D. E. (1968). Kinetics of alkaline hydrolysis of N1-methylnicotinamide cation. Journal of the American Chemical Society, 90(18), 4964–4972. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(5-methylpyridin-3-yl)acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [1256804-64-4]. Retrieved from [Link]

-

ACS Publications. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Retrieved from [Link]

-

Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The stability of pyridine nucleotides. The Journal of biological chemistry, 236, 2756–2759. Retrieved from [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-pyridylacetate 98 1658-42-0 [sigmaaldrich.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. methyl pyridine-3-acetate | 39998-25-9 [chemicalbook.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. ijsdr.org [ijsdr.org]

- 11. ajrconline.org [ajrconline.org]

- 12. A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System [zenodo.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pp.bme.hu [pp.bme.hu]

- 16. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 18. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 19. espublisher.com [espublisher.com]

- 20. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(5-methylpyridin-3-yl)acetate, a pyridine derivative of interest in synthetic and medicinal chemistry. While detailed biological activity data for this specific molecule is not extensively published, its structural motifs are prevalent in pharmacologically active compounds, marking it as a valuable building block for drug discovery and development. This document covers its physicochemical properties, plausible synthetic routes, potential research applications, and essential safety and handling protocols. The information is intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in a laboratory setting.

Introduction

This compound is a substituted pyridine compound featuring a methyl group at the 5-position and a methyl acetate group at the 3-position of the pyridine ring. The pyridine scaffold is a ubiquitous and vital component in a vast array of pharmaceuticals and bioactive molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this molecule offers a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex chemical entities. Its utility lies primarily in its capacity to be chemically modified at several key positions, including the ester functionality and the pyridine ring itself, allowing for the systematic exploration of chemical space in drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 1256804-64-4 | EvitaChem |

| Molecular Formula | C₉H₁₁NO₂ | EvitaChem |

| Molecular Weight | 165.19 g/mol | EvitaChem |

| Appearance | Typically a colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane |

Synthesis and Chemical Reactivity

This compound is primarily utilized as a synthetic intermediate. Its synthesis and subsequent reactions are central to its application in research.